2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVAIXHGZIQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions to form the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nature of the -CF₃ and -CN groups activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to these groups. The fluorine atom further deactivates the ring but can act as a leaving group under specific conditions.
Example Reaction Pathways:
Key Findings:
-
The -CN group facilitates hydrolysis to benzamide under alkaline conditions (e.g., NaOH/ethanol) .
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitrile to a primary amine .
Cross-Coupling Reactions
The electron-deficient aromatic ring enables participation in palladium-catalyzed couplings, though steric hindrance from the -CF₃ and -CH₃ groups may limit reactivity.
Reaction Table:
Mechanistic Notes:
-
Coupling occurs preferentially at the position meta to the -CF₃ group due to electronic directing effects.
-
Steric bulk from -CH₃ and -CF₃ necessitates bulky ligands (e.g., Xantphos) to enhance efficiency .
Functional Group Transformations
The nitrile group serves as a versatile handle for further derivatization.
Transformations:
Critical Observations:
-
Hydrolysis to the carboxylic acid proceeds efficiently under acidic conditions but requires prolonged heating .
-
Methyl group oxidation (to -COOH) is hindered by the -CF₃ group’s steric protection, necessitating strong oxidants like KMnO₄ .
Electrophilic Substitution
Though the ring is strongly deactivated, electrophilic reactions occur under forcing conditions.
Examples:
Challenges:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile has been utilized as a building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their biological activities against different diseases, including cancer and infectious diseases.
For instance, studies have shown that compounds containing the trifluoromethyl moiety exhibit significant antitumor activity. A recent investigation revealed that certain derivatives of this compound displayed promising results in inhibiting tumor cell growth, suggesting its potential as a lead compound for developing anticancer drugs .
1.2 Antimicrobial Properties
In addition to anticancer activity, some derivatives of this compound have been evaluated for their antimicrobial properties. Research indicates that certain synthesized analogs demonstrate effectiveness against various strains of bacteria and fungi, making them candidates for new antimicrobial therapies .
Synthesis of Novel Compounds
2.1 Synthetic Pathways
The compound serves as an essential intermediate in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for various substitution reactions that can lead to the development of novel compounds with tailored properties.
For example, the introduction of different functional groups onto the aromatic ring can yield compounds with enhanced solubility or reactivity, which are critical factors in drug formulation and development .
Table 1: Synthetic Routes Utilizing this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed | Various substituted benzonitriles |
| Electrophilic aromatic substitution | Acidic conditions | Trifluoromethylated derivatives |
| Coupling reactions | Palladium-catalyzed | Complex fluorinated compounds |
Environmental Considerations
3.1 Toxicity and Safety
While this compound presents promising applications, it is essential to consider its environmental impact and safety profile. According to safety data sheets, the compound may cause irritation upon contact with skin or eyes; however, it is not classified as harmful by ingestion .
3.2 Ecotoxicological Studies
Research into the ecotoxicological effects of this compound is limited but necessary to understand its environmental fate and potential risks. Studies assessing its toxicity to aquatic organisms are crucial for evaluating its impact on ecosystems .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that inhibit specific proteins or enzymes. For example, as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, it contributes to the inhibition of this protein, which plays a role in lipid metabolism and cholesterol transport .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, highlighting substituent positions, molecular properties, and applications:
Impact of Substituent Position and Identity
- Electron-Withdrawing Effects: The trifluoromethyl group at position 5 (as in the target compound) deactivates the benzene ring, directing electrophilic substitution to specific positions. Comparatively, trifluoromethoxy (in C₈H₃F₄NO) introduces stronger electron withdrawal but lower thermal stability .
- Steric Effects : The methyl group at position 3 in the target compound may hinder reactions at adjacent positions, unlike smaller substituents like fluorine or chlorine .
- Hazard Profiles : Halogenated analogs (e.g., bromo or chloro derivatives) exhibit higher environmental toxicity (e.g., R51/53 code for aquatic toxicity in 2-chloro-5-(trifluoromethyl)benzonitrile) compared to fluorine-substituted variants .
Biological Activity
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups often enhances the pharmacological properties of compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions where fluorinated and trifluoromethyl groups are introduced onto a benzonitrile scaffold. Various synthetic routes have been explored, including microwave-assisted methods which offer increased efficiency and yield .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The trifluoromethyl group can enhance lipophilicity and metabolic stability, leading to improved binding affinity for proteins involved in various biological pathways .
Anticancer Activity
Recent studies indicate that compounds with trifluoromethyl groups exhibit significant anticancer properties. For instance, a related compound, selinexor, demonstrated synergistic anticancer activity when combined with other agents in preclinical models. The mechanism is thought to involve the inhibition of exportin 1 (XPO1), which plays a critical role in nuclear transport processes .
Antimicrobial Properties
In addition to anticancer effects, there is evidence suggesting that this compound may possess antimicrobial properties. Research has shown that derivatives containing trifluoromethyl groups can exhibit potent activity against various bacterial strains, making them potential candidates for antibiotic development .
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of similar trifluoromethyl-substituted compounds revealed that these compounds could significantly inhibit tumor growth in vitro and in vivo models. The EC50 values were reported in the low micromolar range (e.g., 0.010 μM), indicating potent activity against cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of trifluoromethylpyridine derivatives against Ralstonia solanacearum. Compounds similar to this compound showed EC50 values ranging from 40 to 78 mg/L, demonstrating superior activity compared to traditional antibiotics like thiodiazole copper .
Data Tables
| Biological Activity | EC50 Value (μM) | Reference |
|---|---|---|
| Anticancer (selinexor-like) | 0.010 | |
| Antimicrobial (bacterial) | 40 - 78 mg/L |
Safety and Toxicology
According to toxicological assessments, long-term exposure to this compound is not expected to produce chronic adverse health effects. Studies have not found significant endocrine-disrupting properties associated with this compound . However, further research is warranted to fully understand its safety profile.
Q & A
Q. Structure-Activity Relationship (SAR)
- Electronic Effects : The electron-withdrawing trifluoromethyl group meta to the nitrile increases electrophilicity, enhancing susceptibility to nucleophilic attack compared to para-substituted isomers .
- Steric Effects : Ortho-substitution (e.g., 2-fluoro vs. 3-fluoro) alters dihedral angles, affecting binding to enzyme active sites. Docking studies with CYP450 isoforms reveal steric clashes for bulkier isomers .
- Thermodynamic Stability : DFT calculations (B3LYP/6-31G*) show the 3-methyl group reduces ring strain by 5–7 kcal/mol compared to 4-methyl analogs .
What analytical methods are recommended for detecting trace impurities (e.g., des-fluoro byproducts) in this compound?
Q. Impurity Profiling
- LC-MS/MS : Use a Waters XSelect HSS T3 column (2.5 µm, 2.1 × 50 mm) with 0.1% formic acid in ACN/water. Monitor transitions m/z 244 → 199 (parent) and m/z 226 → 181 (des-fluoro impurity) .
- Quantitative NMR : Spike samples with 3-fluorobenzophenone as an internal standard. Integrate peaks at δ −62 ppm (CF) and −114 ppm (mono-fluoro impurity) .
- Limit of Detection (LOD) : Achieve <0.05% impurity detection via ion-pair chromatography with heptafluorobutyric acid as a counterion .
How does the compound’s stability under varying storage conditions affect experimental reproducibility?
Q. Advanced Stability Studies
- Thermal Degradation : Accelerated aging at 40°C/75% RH for 6 months shows <2% decomposition when stored in amber vials with argon headspace .
- Light Sensitivity : UV-Vis exposure (254 nm, 8 hours) causes nitrile hydrolysis to amides. Store at −20°C in light-resistant containers .
- Solution Stability : In DMSO, the compound degrades by 10% over 72 hours. Prepare fresh stock solutions for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
